5-BRomo-2-(oxetan-3-yloxy)pyridine

描述

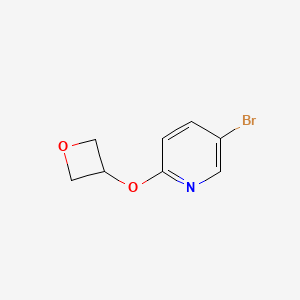

5-Bromo-2-(oxetan-3-yloxy)pyridine is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. The compound consists of a pyridine ring substituted with a bromine atom at the 5-position and an oxetane ring at the 2-position through an oxygen linkage. This structural configuration imparts distinct chemical and physical properties to the compound, making it valuable for various research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(oxetan-3-yloxy)pyridine typically involves the reaction of 5-bromopyridine-2-ol with oxetane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 5-bromopyridine-2-ol and oxetane.

Reagents: A suitable base such as sodium hydride or potassium carbonate.

Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as column chromatography and recrystallization. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

化学反应分析

Types of Reactions

5-Bromo-2-(oxetan-3-yloxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or cyclic products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organolithium compounds can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-(oxetan-3-yloxy)pyridine, while oxidation with potassium permanganate can produce this compound N-oxide .

科学研究应用

Common Synthesis Route:

- Starting Materials : 2-Pyridinol, Oxetane, Brominating Agent (e.g., N-bromosuccinimide).

- Reaction Conditions :

- Solvent: Dichloromethane

- Catalyst: Triethylamine

- Temperature: Room temperature to reflux depending on the specific protocol.

Organic Chemistry

5-Bromo-2-(oxetan-3-yloxy)pyridine serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications through substitution reactions, oxidation, and reduction processes.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Bromine can be replaced with other functional groups | Alkylated derivatives |

| Oxidation | Methyl group can be oxidized | Carboxylic acids |

| Reduction | Oxetane can be reduced | Alcohol derivatives |

Biological Applications

This compound has been investigated for its bioactive properties . It acts as a probe in biochemical studies and is being explored for its potential therapeutic effects against various diseases. Research indicates that derivatives of this compound may exhibit anti-inflammatory properties.

Case Study : A study evaluating the anti-inflammatory effects of pyridine derivatives found that compounds similar to this compound significantly inhibited COX-2 activity, suggesting potential applications in treating inflammatory conditions .

Medicinal Chemistry

In medicinal chemistry, this compound is being evaluated as a precursor in the synthesis of pharmaceutical compounds. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific receptors or enzymes.

Mechanism of Action :

The compound interacts with molecular targets by binding to receptors or enzymes, which can lead to altered cellular processes such as signal transduction and gene expression.

Industrial Applications

In industry, this compound is utilized in the production of advanced materials and agrochemicals. Its unique chemical properties allow it to serve as an intermediate in various chemical processes.

作用机制

The mechanism of action of 5-Bromo-2-(oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The oxetane ring and bromine atom play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

5-Chloro-2-(oxetan-3-yloxy)pyridine: Similar structure with a chlorine atom instead of bromine.

5-Fluoro-2-(oxetan-3-yloxy)pyridine: Similar structure with a fluorine atom instead of bromine.

5-Iodo-2-(oxetan-3-yloxy)pyridine: Similar structure with an iodine atom instead of bromine.

Uniqueness

5-Bromo-2-(oxetan-3-yloxy)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

生物活性

5-Bromo-2-(oxetan-3-yloxy)pyridine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of a pyridine ring, which is further substituted with an oxetane-derived ether group. The structure can be represented as follows:

This unique arrangement contributes to its distinct reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The oxetane ring and pyridine moiety may modulate various biochemical pathways, leading to effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains, including multidrug-resistant bacteria.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with critical signaling pathways.

Antimicrobial Activity

Recent research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in combating resistant infections .

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Klebsiella pneumoniae | 0.75 µg/mL |

Anticancer Activity

The anticancer properties of this compound were evaluated using various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited cytotoxic effects, reducing cell viability significantly compared to control groups.

Case Study: A549 Cell Line

In a study assessing the cytotoxicity of this compound on A549 cells:

- Concentration Tested : 100 µM

- Cell Viability Reduction : 66% after 24 hours

- Comparison with Cisplatin : The compound showed comparable efficacy to standard chemotherapeutic agents like cisplatin .

Research Findings and Future Directions

The ongoing research into the biological activity of this compound suggests that it could serve as a lead compound for developing new antimicrobial and anticancer agents. Further studies are needed to elucidate its precise mechanisms of action and optimize its pharmacological properties.

常见问题

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-Bromo-2-(oxetan-3-yloxy)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis likely involves nucleophilic aromatic substitution (SNAr) between a bromopyridine precursor (e.g., 5-bromo-2-fluoropyridine ) and oxetan-3-ol. Key factors include:

- Base Selection : Use of a strong base (e.g., NaH or KOtBu) to deprotonate the oxetanol.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize the transition state.

- Temperature : Moderate heating (80–100°C) to accelerate substitution while avoiding decomposition.

- Monitoring : Reaction progress tracked via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., downfield shifts for oxetane protons at ~4.5–5.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.

- Elemental Analysis : Combustion analysis for C, H, N, and Br content.

- X-ray Crystallography : If crystals are obtainable, SHELXL software can refine the structure to confirm the oxetane moiety’s geometry.

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the introduction of the oxetane group to the pyridine ring, and how can they be mitigated?

- Methodological Answer :

- Competing Reactivity : The bromine atom at position 5 may sterically hinder substitution at position 2. Computational modeling (DFT) can predict transition-state energies to guide reagent design.

- Directing Groups : Temporary protection of reactive sites (e.g., using trimethylsilyl groups) to direct oxetane installation .

- Catalysis : Transition-metal catalysts (e.g., CuI) to enhance selectivity in cross-coupling reactions, as seen in Suzuki-Miyaura couplings of bromopyridines .

Q. How does the oxetane moiety influence the compound’s stability and reactivity in further functionalization (e.g., cross-coupling)?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (e.g., exposure to light, heat, or moisture) coupled with HPLC analysis to assess oxetane ring-opening tendencies.

- Reactivity Screening : Test participation in Buchwald-Hartwig amination or Negishi coupling. For example, bromine at position 5 can undergo Pd-catalyzed coupling, while the oxetane’s ether linkage remains intact .

- Computational Insights : Use DFT (e.g., Gaussian software) to calculate bond dissociation energies (BDEs) for C-Br vs. C-O (oxetane) bonds, predicting site-specific reactivity .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous signals (e.g., distinguishing oxetane protons from aromatic protons).

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.

- Dynamic NMR : Variable-temperature studies to detect conformational changes in the oxetane ring .

属性

IUPAC Name |

5-bromo-2-(oxetan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHZSCAWJZVAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。